1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with a methoxy group and an alkyl side chain. This compound has gained attention in medicinal chemistry due to its potential biological activities.
This compound is synthesized through various chemical processes, often involving the reaction of specific precursors under controlled conditions. Its synthesis can be optimized for higher yields and purity, making it suitable for both laboratory and industrial applications.
1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine can be classified as:
The synthesis of 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using ethanol or methanol as solvents can enhance solubility and reaction rates.
The molecular structure of 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine can be represented by its molecular formula .
| Property | Data |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine |
| InChI | InChI=1S/C12H18N4O/c1-10(13)9-11(14)12(15)16/h9H,10H2,1-8H3,(H,14,15) |
| InChI Key | ZQKZVVYFZPZKQW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(C)C(NC1=NN(C(=N1)C)C)C |
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact targets and pathways depend on the specific application context.
The physical properties of 1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine include:
Key chemical properties include:
| Property | Data |
|---|---|
| Solubility | Soluble in organic solvents like ethanol and methanol |
| Stability | Stable under standard laboratory conditions |
1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6